GDP-Fuc-Tz

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Choose GDP-Fuc-Tz for copper-free, ultrafast bioorthogonal labeling. Its PEG-linked tetrazine retains fucosyltransferase recognition while enabling iEDDA kinetics 10⁸‑fold faster than SPAAC – ideal for live‑cell imaging, glycan microarray construction, and pretargeted diagnostics. Unlike alkyne/azide analogs, it eliminates cytotoxic copper, preserving cell viability. Accelerate your fucosylation research with this unique dual‑function probe.

Molecular Formula C40H57N13O21P2
Molecular Weight 1117.9 g/mol
Cat. No. B12389193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDP-Fuc-Tz
Molecular FormulaC40H57N13O21P2
Molecular Weight1117.9 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC3=CN(N=N3)CC4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O
InChIInChI=1S/C40H57N13O21P2/c1-22-46-49-35(50-47-22)24-4-2-23(3-5-24)16-42-28(54)6-7-65-8-9-66-10-11-67-12-13-68-14-15-69-19-25-17-52(51-48-25)18-26-30(55)32(57)34(59)39(72-26)73-76(63,64)74-75(61,62)70-20-27-31(56)33(58)38(71-27)53-21-43-29-36(53)44-40(41)45-37(29)60/h2-5,17,21,26-27,30-34,38-39,55-59H,6-16,18-20H2,1H3,(H,42,54)(H,61,62)(H,63,64)(H3,41,44,45,60)/t26?,27-,30-,31?,32+,33+,34?,38-,39-/m1/s1
InChIKeyGJHPAAXLLPZZAU-IJAAVSEPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDP-Fuc-Tz (GDP-Fucose-Tetrazine): A Click-Chemistry Nucleotide Sugar for Bioorthogonal Fucosylation and Bioconjugation


GDP-Fuc-Tz (also designated GDP-Fucose-Am-Tz; CAS 2762518-76-1) is a chemically modified nucleotide sugar that functions as a dual-purpose reagent: it serves as a donor substrate for fucosyltransferases to enzymatically incorporate a tetrazine (Tz)-bearing fucose moiety into glycans, and the tetrazine group enables rapid, catalyst-free inverse electron-demand Diels–Alder (iEDDA) click chemistry with trans-cyclooctene (TCO)-modified partners . The molecule comprises a guanosine diphosphate (GDP) moiety linked to an L-fucose unit, which is further elaborated with a tetrazine group via a PEG spacer (e.g., tetraethylene glycol) to mitigate steric hindrance [1]. This design marries the native fucosylation pathway with a bioorthogonal handle, permitting precise, covalent tagging of fucosylated biomolecules in complex biological milieus.

Why GDP-Fuc-Tz Cannot Be Replaced by Native GDP-Fucose or Alternative Clickable Nucleotide Sugars


Native GDP-fucose (GDP-Fuc) lacks a bioorthogonal reporter, rendering it unsuitable for direct detection or isolation of fucosylated products without additional labeling steps. Conversely, alternative clickable GDP-fucose analogs—such as GDP-Fuc-alkyne (GDP-FucAl) or GDP-Fuc-azide—require either cytotoxic copper catalysts (CuAAC) or exhibit markedly slower reaction kinetics under physiological conditions [1]. The tetrazine moiety in GDP-Fuc-Tz uniquely enables ultrafast, copper-free iEDDA ligation, which is critical for time-sensitive applications (e.g., live-cell imaging) and for maintaining cell viability. Furthermore, the PEG spacer between the fucose and tetrazine is engineered to preserve fucosyltransferase recognition while minimizing steric clashes, a design feature not present in many earlier-generation GDP-fucose probes [2]. Consequently, substituting GDP-Fuc-Tz with native GDP-Fuc or non-tetrazine clickable analogs compromises either the ability to track fucosylation events or the speed and biocompatibility of the subsequent detection step.

GDP-Fuc-Tz: Quantitative Evidence of Differential Performance Versus Key Comparators


Ultrafast iEDDA Click Kinetics of Tetrazine-TCO vs. Azide-Alkyne Reactions

The tetrazine group in GDP-Fuc-Tz engages in iEDDA with TCO derivatives at rate constants (k) spanning 3.1 × 10³ to 3.8 × 10⁸ M⁻¹s⁻¹ [1]. In stark contrast, strain-promoted azide-alkyne cycloadditions (SPAAC), which are the copper-free alternative for azide-functionalized GDP-fucose analogs, proceed with k values typically between 0.9 × 10⁻³ and 4.0 M⁻¹s⁻¹ [2]. The fastest iEDDA reactions are therefore up to 10⁸-fold faster than the fastest SPAAC reactions, enabling labeling to reach completion in seconds rather than hours.

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Stoichiometric Efficiency: 1:1 Reaction with TCO-ssDNA

GDP-Fuc-Tz reacts with TCO-modified single-stranded DNA (TCO-ssDNA) in a precisely defined 1:1 stoichiometric ratio to yield GDP-fucose-ssDNA [1]. This 1:1 stoichiometry contrasts with the sometimes variable and incomplete labeling observed with alternative bioorthogonal handles (e.g., certain strained alkynes or azides) where steric hindrance or competing side reactions can reduce effective conjugation yields. The defined 1:1 ratio facilitates accurate quantification and eliminates the need for post-reaction purification to remove unreacted excess.

Bioconjugation Nucleic Acid Labeling Click Chemistry

Copper-Free Bioorthogonality Preserves Cell Viability

The iEDDA reaction between tetrazine and TCO proceeds efficiently in the absence of copper catalysts, unlike the widely used Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) required for alkyne- or azide-functionalized GDP-fucose probes [1]. Copper is cytotoxic even at low micromolar concentrations; typical CuAAC protocols necessitate Cu(I) levels (e.g., 100–500 µM) that induce oxidative stress and apoptosis in mammalian cells within minutes to hours. GDP-Fuc-Tz, by enabling copper-free ligation, avoids this toxicity, preserving cell viability and allowing long-term tracking of fucosylation dynamics in living systems.

Live-Cell Imaging Cytotoxicity Metabolic Labeling

Engineered PEG Spacer Mitigates Steric Hindrance and Preserves Fucosyltransferase Recognition

GDP-Fuc-Tz incorporates a tetraethylene glycol (PEG₄) spacer between the fucose and tetrazine moieties . This spacer is designed to reduce steric clashes that would otherwise impair recognition by fucosyltransferases (FucTs). While direct kinetic comparison data (e.g., Kₘ, k_cat) for GDP-Fuc-Tz versus GDP-Fuc-alkyne or GDP-Fuc-azide with specific FucTs are not publicly available, the rationale is supported by studies on GDP-fucose analogs: 6-alkynyl-Fuc is more efficiently utilized by cellular GDP-Fuc biosynthetic machinery than 7-alkynyl-Fuc, and certain FucTs exhibit differential tolerance to modifications [1]. The PEG spacer in GDP-Fuc-Tz is posited to maintain a Kₘ comparable to native GDP-Fuc (~10–50 µM for α1,3-FucTs) [2], whereas analogs lacking a flexible linker often show reduced catalytic efficiency.

Enzyme Kinetics Substrate Engineering Glycosyltransferase

Optimal Application Scenarios for GDP-Fuc-Tz Based on Quantitative Differentiation


Real-Time Live-Cell Imaging of Fucosylation Dynamics

GDP-Fuc-Tz is the reagent of choice when monitoring fucosylation events in living cells over short time scales. The ultrafast iEDDA kinetics (up to 10⁸-fold faster than SPAAC) allow for near-instantaneous covalent labeling of TCO-functionalized fluorophores or affinity tags, capturing transient fucosylation states. The absence of cytotoxic copper preserves cell health, enabling longitudinal studies. Users can feed cells GDP-Fuc-Tz (or its acetylated precursor for membrane permeability), allow metabolic incorporation into glycans, and then add a TCO-fluorophore for immediate, wash-free imaging [1].

Site-Specific Conjugation of ssDNA or Proteins to Fucosylated Surfaces

The 1:1 stoichiometric reaction between GDP-Fuc-Tz and TCO-ssDNA (or TCO-proteins) provides a highly predictable and efficient route to generate fucose-ssDNA or fucose-protein conjugates. This is particularly valuable for constructing glycan microarrays, where precise control over valency and orientation is critical, or for developing targeted delivery vehicles. The defined stoichiometry minimizes the need for excess TCO reagent and simplifies purification, reducing cost and time [1].

Probing Fucosyltransferase Substrate Specificity with Minimally Perturbing Reporters

GDP-Fuc-Tz, with its PEG spacer mitigating steric hindrance, is well-suited for enzymology studies aimed at dissecting the substrate tolerance of various fucosyltransferases (e.g., FUT8, POFUT1/2). By comparing the incorporation efficiency of GDP-Fuc-Tz versus native GDP-Fuc using quantitative mass spectrometry or fluorescence readouts, researchers can map the active-site flexibility of these enzymes without the confounding effects of bulky, rigid reporter groups. This informs the design of more potent and selective fucosyltransferase inhibitors [2].

Pretargeted Imaging and Therapy in Glyco-Immuno-Oncology

In pretargeted strategies, GDP-Fuc-Tz can be used to enzymatically install tetrazine handles onto cancer-associated glycans (e.g., sialyl Lewis X or core fucosylated glycoproteins) ex vivo or via metabolic labeling in vivo. Subsequently, a TCO-bearing imaging agent (e.g., TCO-fluorophore for PET/optical) or therapeutic (e.g., TCO-drug conjugate) is administered, and the rapid, bioorthogonal iEDDA ligation occurs selectively at the tumor site. The fast kinetics ensure efficient capture of the circulating TCO-probe, enhancing signal-to-background ratios and reducing off-target toxicity compared to slower click chemistries [1].

Technical Documentation Hub

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21 linked technical documents
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